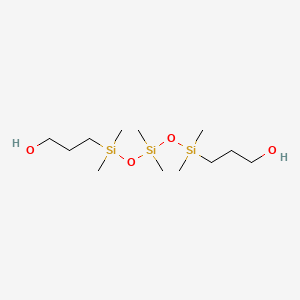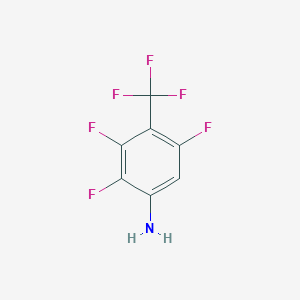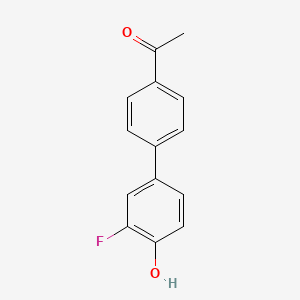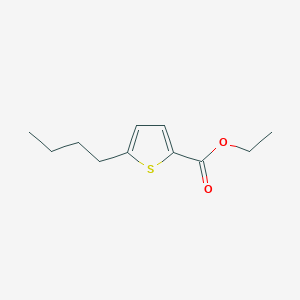
Poly(dimethylsiloxane), hydroxypropyl terminated, MW 4000, viscosity 100 cSt.
Descripción general
Descripción
Poly(dimethylsiloxane), hydroxypropyl terminated, is a type of silicone polymer that is widely used in various applications due to its unique properties . It is known for its unusual rheological (or flow) properties, and is generally inert, non-toxic, and non-flammable . It is frequently used in a liquid containing 4-5% silica gel, emulsifiers, and preservatives .
Synthesis Analysis
The industrial synthesis of Poly(dimethylsiloxane) can begin from dimethyldichlorosilane and water by the following net reaction: n Si(CH3)2Cl2 + (n +1) H2O → HO[Si(CH3)2O]nH + 2n HCl . The polymerization reaction evolves hydrochloric acid. For medical and domestic applications, a process was developed in which the chlorine atoms in the silane precursor were replaced with acetate groups .Molecular Structure Analysis
The chemical formula of Poly(dimethylsiloxane) is CH3[Si(CH3)2O]nSi(CH3)3, where n is the number of repeating monomer [Si(CH3)2O] units . The molecular weight of the polymer is considered on the basis of epoxy contents and 1H NMR spectra .Chemical Reactions Analysis
Hydrolysis of Si(CH3)2Cl2 generates a polymer that is terminated with silanol groups (−Si(CH3)2OH). These reactive centers are typically “capped” by reaction with trimethylsilyl chloride: 2 Si(CH3)3Cl + [Si(CH3)2O]n−2[Si(CH3)2OH]2 → [Si(CH3)2O]n−2[Si(CH3)2OSi(CH3)3]2 + 2 HCl .Physical And Chemical Properties Analysis
Poly(dimethylsiloxane) is a clear liquid with a viscosity of 100 cSt . It has a refractive index of 1.404 and a density of 0.97 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Functional Dialkoxysilanes
Functional dialkoxysilanes can be synthesized using this compound. This method involves reacting functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol in near-quantitative yields using a simple, efficient, and photoinitiated thiol–ene click reaction .
Production of Fluorescent Polysiloxanes
The compound can be used to produce functional polysiloxanes that exhibit obvious fluorescence properties. These properties are assumed to be generated from unconventional chromophores .
Hydrophilic Modification of Polymers
The compound can be used for the hydrophilic modification of polymers such as poly(styrene-b-butadiene-b-styrene) triblock copolymer. The modified polymer exhibits wonderful hydrophilicity, which may be useful in biomedical fields .
Synthesis of Water-Based Polyurethanes
The compound is used in the synthesis of water-based polyurethanes (PUs). These PUs are derived from hydroxypropyl terminated poly(dimethylsiloxane) (HPT-PDMS) and have been studied for their thermal and thermo-oxidative stability .
Production of Biodegradable Films/Membranes
The compound can be used in the formation of vital biodegradable films/membranes. These can facilitate improvements in modern research .
Use in Silicone Technology
The compound has applications in the technology of silicones, modifications of different polymers, and in materials science .
Mecanismo De Acción
Poly(dimethylsiloxane) is an active component of defoamers which suppress the formation of foams and as a critical ingredient in water-repelling coatings as an active silicone fluid . It is also employed in applications like contact lenses, medical devices, elastomers, in shampoos (as it makes hair shiny and slippery), food (antifoaming agent), caulking, lubricants, kinetic sand, and heat-resistant tiles .
Propiedades
IUPAC Name |
3-[[[3-hydroxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32O4Si3/c1-17(2,11-7-9-13)15-19(5,6)16-18(3,4)12-8-10-14/h13-14H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGUSQQYOMFEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCO)O[Si](C)(C)O[Si](C)(C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32O4Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58130-02-2 | |
| Details | Compound: Poly[oxy(dimethylsilylene)], α-[(3-hydroxypropyl)dimethylsilyl]-ω-[[(3-hydroxypropyl)dimethylsilyl]oxy]- | |
| Record name | Poly[oxy(dimethylsilylene)], α-[(3-hydroxypropyl)dimethylsilyl]-ω-[[(3-hydroxypropyl)dimethylsilyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58130-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70558907 | |
| Record name | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 3,3'-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- | |
CAS RN |
104780-66-7, 91019-83-9 | |
| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)






![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride](/img/structure/B6296713.png)